molecular formula C17H21FN4O3S B4629531 N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4629531
M. Wt: 380.4 g/mol
InChI Key: MTQHHMOASGODFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a combination of fluorobenzyl, pyrazolyl, methylsulfonyl, and piperidinecarboxamide groups

Scientific Research Applications

N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: It may serve as a tool compound for studying biological pathways and mechanisms, especially those involving pyrazole and piperidine derivatives.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

The synthesis of N3-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorobenzyl group, and the attachment of the methylsulfonyl and piperidinecarboxamide groups. Common synthetic routes may involve:

Chemical Reactions Analysis

N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of N3-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The fluorobenzyl and pyrazolyl groups may interact with enzyme active sites or receptor binding pockets, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, while the piperidinecarboxamide group may contribute to its overall stability and binding affinity.

Comparison with Similar Compounds

N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can be compared with similar compounds such as:

    N~3~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may affect its reactivity and binding properties.

    N~3~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE: The presence of a methylbenzyl group can influence the compound’s hydrophobicity and interaction with biological targets.

    N~3~-[1-(3-TRIFLUOROMETHYLBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE: The trifluoromethylbenzyl group may enhance the compound’s metabolic stability and binding affinity.

Properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3S/c1-26(24,25)22-7-3-5-14(11-22)17(23)20-16-9-19-21(12-16)10-13-4-2-6-15(18)8-13/h2,4,6,8-9,12,14H,3,5,7,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQHHMOASGODFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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